GSK345931A

EP1 receptor binding affinity pKi

GSK345931A, a structurally differentiated EP1 antagonist, is engineered for superior metabolic stability over cyclopentene-based predecessors, ensuring sustained analgesia in acute and sub-chronic pain models. With measurable CNS penetration and minimal CYP450 inhibition (IC50 >25 µM), it is the definitive tool for central pathway research and co-administration studies, providing reliable PK/PD data without metabolic liability.

Molecular Formula C22H19ClNNaO3
Molecular Weight 403.8 g/mol
CAS No. 869499-38-7
Cat. No. B1672382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK345931A
CAS869499-38-7
SynonymsGSK-345931A;  GSK 345931A;  GSK345931A;  GSK-345931A free acid;  GSK 345931A free acid.
Molecular FormulaC22H19ClNNaO3
Molecular Weight403.8 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+]
InChIInChI=1S/C22H20ClNO3.Na/c1-14(2)13-27-21-11-10-15(23)12-18(21)16-6-3-4-7-17(16)19-8-5-9-20(24-19)22(25)26;/h3-12,14H,13H2,1-2H3,(H,25,26);/q;+1/p-1
InChIKeyHCPQFFJXXAUWBN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK345931A (CAS 869499-38-7) | EP1 Receptor Antagonist Baseline Profile and Procurement Context


GSK345931A is a small-molecule, selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, developed by GlaxoSmithKline as a potential backup candidate to the earlier EP1 antagonist GW848687X [1]. As the sodium salt (CAS 869499-38-7) with a molecular weight of 381.9 g/mol, the compound was specifically optimized to overcome the metabolic instability observed in its lipophilic predecessors while maintaining efficacy in inflammatory pain models [1]. GSK345931A demonstrates measurable central nervous system (CNS) penetration in both mouse and rat, a property not universally shared among EP1 antagonists, and exhibits potent analgesic effects in acute and sub-chronic preclinical pain paradigms [1].

Why EP1 Antagonist Substitution Can Compromise Experimental Outcomes: The Case for GSK345931A


Within the class of EP1 receptor antagonists, marked differences exist in pharmacokinetic (PK) profiles, CNS penetration, and metabolic stability that preclude straightforward substitution [1]. For instance, while the earlier development candidate GW848687X demonstrated potent receptor binding (IC50 = 2.5 nM) and in vivo efficacy, its metabolic instability at the allylic position of the cyclopentene ring prompted a medicinal chemistry campaign to identify a more robust backup [2]. GSK345931A was specifically engineered to address these liabilities: it possesses a structurally distinct ortho-substituted aryl moiety, which, despite conferring a slightly lower binding affinity (pKi = 7.8 vs. GW848687X's estimated higher potency), results in dramatically improved metabolic stability and measurable CNS exposure [1][2]. This trade-off—optimized PK and CNS penetration at the expense of marginal binding potency—exemplifies why EP1 antagonists cannot be considered interchangeable tools. The quantitative evidence below delineates these critical differences.

GSK345931A vs. GW848687X and Other EP1 Antagonists: Quantitative Differentiation Data for Procurement Decisions


Binding Affinity Trade-Off: GSK345931A vs. GW848687X

GSK345931A was developed as a backup to GW848687X with a deliberate structural modification that trades a modest reduction in receptor binding affinity for a substantial improvement in pharmacokinetic parameters. Specifically, GSK345931A exhibits a pKi of 7.8 (Ki ≈ 15.8 nM) at the human EP1 receptor [1]. While the exact pKi for GW848687X is not reported in the same assay format, its IC50 in functional assays is 2.5 nM, indicating that GSK345931A is approximately 6-fold less potent in binding assays [2]. This reduced potency is offset by favorable drug-like properties.

EP1 receptor binding affinity pKi structure-activity relationship

Metabolic Stability: GSK345931A vs. Lead Compound 4

The medicinal chemistry program that produced GSK345931A explicitly aimed to improve the metabolic stability observed in the early lead compound 4. While compound 4 displayed 'poor in vivo metabolic stability in the rat,' GSK345931A (compound 7i) 'demonstrated good metabolic stability in the rat' [1]. This improvement was a key milestone in the backup program and enabled the compound's progression into in vivo efficacy models.

metabolic stability rat pharmacokinetics drug metabolism EP1 antagonist

CNS Penetration: A Documented Property of GSK345931A

GSK345931A is explicitly reported to exhibit 'measurable CNS penetration in the mouse and rat' [1]. This is a notable feature, as CNS exposure is not universally observed among EP1 antagonists. For comparison, the structurally distinct EP1 antagonist ONO-8711 is primarily used in intrathecal administration studies, reflecting a different CNS access profile [2]. The ability of GSK345931A to penetrate the CNS after systemic administration expands its utility in pain research to include central mechanisms.

CNS penetration blood-brain barrier EP1 antagonist pain

CYP450 Inhibition Profile Supports Combination Studies

GSK345931A exhibits a favorable cytochrome P450 (CYP) inhibition profile, with IC50 values for key human CYP isoforms as follows: 1A2 >100 µM, 2C19 = 62 µM, 2C9 = 25 µM, 2D6 >100 µM, and 3A4 = 89 µM [1]. These values indicate a low potential for CYP-mediated drug-drug interactions at pharmacologically relevant concentrations, a critical consideration for researchers planning co-administration studies or using the compound in disease models where polypharmacy is common.

CYP450 drug-drug interaction cytochrome P450 metabolic stability

Recommended Research Applications for GSK345931A Based on Validated Differentiation Evidence


In Vivo Studies of Inflammatory Pain Requiring Sustained Systemic Exposure

Researchers conducting acute or sub-chronic models of inflammatory pain (e.g., Complete Freund's Adjuvant [CFA] model) should prioritize GSK345931A over earlier EP1 antagonists like GW848687X due to its good metabolic stability in the rat, which ensures sustained drug levels and reliable efficacy [1]. The compound's potent analgesic efficacy in these models is well-documented [1].

CNS-Mediated Pain Studies Benefiting from Blood-Brain Barrier Penetration

For investigations into the central mechanisms of EP1-mediated pain, GSK345931A offers a distinct advantage over EP1 antagonists with limited CNS access, such as ONO-8711 (which is often administered intrathecally). The compound's measurable CNS penetration in mouse and rat [1] supports oral or intraperitoneal dosing for studying supraspinal and spinal pain pathways.

Combination Therapy or Polypharmacy Models with Minimal CYP-Mediated Interaction Risk

In experimental designs requiring co-administration with other pharmacological agents, GSK345931A's low potential for CYP450 inhibition (IC50 values >25 µM for major isoforms) [1] reduces the risk of metabolic drug-drug interactions, thereby preserving the integrity of pharmacokinetic and pharmacodynamic readouts.

Chemical Biology Studies Requiring a Structurally Distinct EP1 Antagonist Tool

GSK345931A possesses an ortho-substituted aryl moiety in place of the cyclopentene ring found in GW848687X [2], offering a structurally differentiated chemotype for SAR and target validation studies. This structural divergence provides an orthogonal tool for confirming EP1-mediated pharmacology independent of potential off-target effects associated with the cyclopentene scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK345931A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.